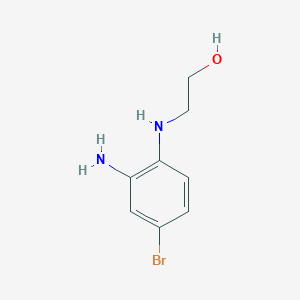

2-((2-Amino-4-bromophenyl)amino)ethanol

Overview

Description

“2-((2-Amino-4-bromophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as “®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” and has a molecular weight of 252.54 . The compound is a solid under normal conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .

Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 75-78°C and a boiling point of 271-272°C . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .

Scientific Research Applications

Receptor Differentiation and Activity Modulation

2-((2-Amino-4-bromophenyl)amino)ethanol and its structural analogs have been studied for their effects on receptor activity. Modifications to the structure of this compound, such as adding methyl or ethyl groups, can significantly change its sympathomimetic activity. This implies that the compound and its derivatives can be used to differentiate between β-1 and β-2 receptor types, each associated with distinct physiological responses in various tissues, such as the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña, & Buzzo, 1967).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis process. Specifically, it has been resolved through lipase-catalyzed reactions such as alcoholysis, hydrolysis, and acylation. This indicates the compound's potential utility in synthesizing enantiomerically pure substances, which are crucial in developing pharmaceutical agents, given the significant differences in activity between different enantiomers of a drug (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Copper-Catalyzed Direct Amination

The compound is also relevant in copper-catalyzed direct amination processes. Research indicates that this compound can undergo amination using sodium azide in ethanol, leading to the production of ortho-functionalized aromatic amines. This process is important for synthesizing various compounds, including pharmaceuticals and dyes (Zhao, Fu, & Qiao, 2010).

Metabolic Pathway Studies

The compound and its derivatives have been used in studies to understand metabolic pathways. For instance, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol, a related compound, has been used to study in vivo metabolism in rats. Such studies are crucial for understanding how drugs and other substances are metabolized in the body, which in turn informs decisions about dosages, drug interactions, and potential toxicity (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-amino-4-bromoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

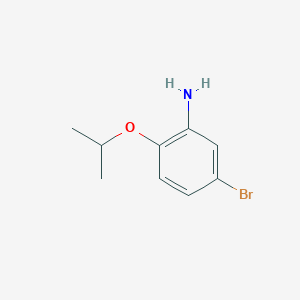

C1=CC(=C(C=C1Br)N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

amine](/img/structure/B1517557.png)

![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)